molecular formula C9H20O3 B11956502 2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol CAS No. 5341-76-4

2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol

Cat. No.: B11956502
CAS No.: 5341-76-4
M. Wt: 176.25 g/mol
InChI Key: KQWPPKFUTRANJS-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol is an organic compound with a unique structure that includes a methoxymethyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol typically involves the reaction of 2,4-dimethylpentane-1,5-diol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The hydroxyl groups can also form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol: shares similarities with other diols and methoxymethyl-substituted compounds, such as:

Uniqueness

The unique combination of the methoxymethyl group and the two hydroxyl groups in this compound provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

5341-76-4

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

2-(methoxymethyl)-2,4-dimethylpentane-1,5-diol

InChI

InChI=1S/C9H20O3/c1-8(5-10)4-9(2,6-11)7-12-3/h8,10-11H,4-7H2,1-3H3

InChI Key

KQWPPKFUTRANJS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(CO)COC)CO

Origin of Product

United States

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